4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol
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Overview
Description
“4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol” is a chemical compound with the CAS Number: 1423032-49-8 . It has a molecular weight of 168.24 . The IUPAC name for this compound is 2-oxaspiro[bicyclo[3.2.0]heptane-7,1’-cyclopentan]-6-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16O2/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7-9,11H,1-6H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis Techniques and Properties
Spirocyclic compounds, including those related to 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol, are synthesized through various innovative methods that enhance their stability and solubility, broadening their applicability in research. For instance, the synthesis of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts has been improved to yield more stable and soluble products, enabling access to a wider range of reaction conditions (van der Haas et al., 2017). Similarly, functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives have been developed from nucleophilic oxirane ring opening, showcasing the structural diversity and potential bioactivity of spirocyclic frameworks (Santos et al., 2000).
Application in Medicinal Chemistry and Organic Synthesis
The unique structural features of spirocyclic compounds make them valuable in medicinal chemistry and organic synthesis. For example, spirocyclic oxetane-fused benzimidazoles have been synthesized, demonstrating the potential of spirocyclic structures in generating complex molecular architectures of interest in drug discovery (Gurry et al., 2015). Additionally, the preparation and reactions of 4-oxaspiro[2.3]hexanes highlight the versatility of spirocyclic compounds in producing a variety of functionalized products suitable for further chemical transformations (Bekolo & Howell, 2001).
Contributions to Bioactive Compound Synthesis
Spirocyclic compounds are also pivotal in the synthesis of bioactive molecules. For instance, the palladium-catalyzed synthesis of 4-oxaspiro[2.4]heptanes has been explored, demonstrating the role of spirocyclic structures in the development of novel compounds with potential biological activities (Shintani et al., 2012). Such studies underscore the importance of spirocyclic compounds in advancing the frontiers of medicinal chemistry and organic synthesis.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .
properties
IUPAC Name |
spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7-9,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZUJPCFJQYINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C3C2OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol |
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